molecular formula C18H18N2O5S B2496290 N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896307-14-5

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2496290
CAS No.: 896307-14-5
M. Wt: 374.41
InChI Key: ORMUCZOZSSCNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Enzyme Inhibitory Potential

Research has shown that compounds containing the N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety demonstrate significant enzyme inhibitory activities. For instance, studies have documented their potential as α-glucosidase and acetylcholinesterase inhibitors, indicating their relevance in addressing conditions such as diabetes and neurological disorders like Alzheimer's disease. In vitro enzyme inhibition data and in silico molecular docking results substantiate these findings, highlighting the compounds' substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Antimicrobial and Hemolytic Activities

These compounds also exhibit promising antimicrobial activities. For example, certain derivatives have shown proficient antimicrobial activities, while others have demonstrated good activity against a selected panel of bacterial and fungal species. Hemolytic activity assays, which help in assessing the therapeutic utility of compounds, further support these compounds' potential as antimicrobial agents (Irshad, 2018).

Anticancer and Antiviral Applications

In the realm of cancer and viral treatments, specific derivatives of this compound have shown remarkable promise. For example, synthesized sulfonamides have been evaluated for their antimalarial activity and characterized by their ADMET properties, revealing potent antimalarial activity with IC50 values of less than 30µM. Theoretical calculations and molecular docking studies have provided insights into their reactivity and binding affinities, indicating potential applications in treating diseases like malaria and even COVID-19 (Fahim & Ismael, 2021).

Biological Evaluation and Molecular Docking Studies

Further research has delved into the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These studies have emphasized the compounds' activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Additionally, molecular docking studies have helped in understanding the interaction between these compounds and target enzymes, paving the way for their potential therapeutic application in treating diseases associated with these enzymes (Irshad et al., 2019).

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-18-10-13(12-20(18)14-4-2-1-3-5-14)19-26(22,23)15-6-7-16-17(11-15)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMUCZOZSSCNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.